molecular formula C13H8F5NO B1391096 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine CAS No. 1214368-87-2

2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B1391096
CAS No.: 1214368-87-2
M. Wt: 289.2 g/mol
InChI Key: JAVXTYQMNDKUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine is a pyridine derivative engineered for advanced research and development, particularly in the agrochemical and pharmaceutical industries. Its structure incorporates a difluoromethoxy group and a trifluoromethylphenyl group, which are known to confer unique physicochemical properties such as enhanced metabolic stability, improved lipid solubility, and increased biological activity . Primary Research Applications: - Agrochemical Research: This compound serves as a versatile building block for the synthesis of novel crop protection agents. Trifluoromethylpyridine (TFMP) derivatives are key structural motifs in over 20 commercial agrochemicals, including herbicides, insecticides, and fungicides . The biological activity is attributed to the synergistic effect of the fluorine atoms and the pyridine moiety, which can influence compound affinity, translocation, and metabolism . - Pharmaceutical Research: It is a valuable intermediate in medicinal chemistry for the design of new active ingredients. TFMP derivatives are found in several approved pharmaceuticals and veterinary products, with many more candidates in clinical trials . The trifluoromethyl group is a common feature in modern drug design, used to optimize the properties of lead compounds. - Organic Synthesis: As a specialized building block, this compound enables the construction of a wide range of complex molecules for various research applications, leveraging its distinct functional groups for further chemical modification . This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(difluoromethoxy)-3-phenyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-12(15)20-11-10(8-4-2-1-3-5-8)6-9(7-19-11)13(16,17)18/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVXTYQMNDKUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These reactions require specific reagents and conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making them more effective and stable.

    Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Analysis and Electronic Effects

The table below compares 2-difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine with key analogs based on substituent positions, electronic properties, and applications:

Compound Name Substituents (Positions) Key Functional Groups Applications References
2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine 2-OCHF₂, 3-Ph, 5-CF₃ Difluoromethoxy, phenyl, trifluoromethyl Likely agrochemicals/pharmaceuticals*
2,3-Dichloro-5-(trifluoromethyl)pyridine 2-Cl, 3-Cl, 5-CF₃ Chlorine, trifluoromethyl Pesticide precursor (e.g., chlorfluazuron)
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 2-OCH₃, 3-OCH₃, 5-CF₃ Methoxy, trifluoromethyl Intermediate in drug synthesis
Pyridalyl (2-[3-[2,6-dichloro-4-[(3,3-dichloro-2-propenyl)oxy]phenoxy]propoxy]-5-(trifluoromethyl)pyridine) Complex substituents (ether linkages, CF₃) Chlorinated allyloxy, trifluoromethyl Insecticide (EPA-registered)
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 2-COOCH₃, 3-Cl, 5-CF₃ Methyl ester, chlorine, trifluoromethyl Synthetic intermediate

Notes:

  • Trifluoromethyl (CF₃) : Enhances lipophilicity and resistance to oxidative metabolism, common in agrochemicals (e.g., fluazuron, fluopyram) .
  • Difluoromethoxy (OCHF₂) : Provides electron-withdrawing effects similar to trifluoromethyl but with improved solubility compared to chlorinated analogs.

Physicochemical Properties

Comparative data on melting points (MP), boiling points (BP), and stability:

Compound MP (°C) BP (°C) Stability Notes References
2,3-Dichloro-5-(trifluoromethyl)pyridine -2 172 Stable under anhydrous conditions
Pyridalyl Hydrolytically stable; EPA-registered
2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine* Predicted higher solubility vs. chlorinated analogs

*Direct data unavailable; inferred from substituent effects.

Biological Activity

2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine is a compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C13H8F5NO
  • Molecular Weight: 289.20 g/mol
  • CAS Number: 1214368-87-2
  • Physical State: Solid at room temperature
  • Melting Point: Approximately 55°C

Mechanisms of Biological Activity

The biological activity of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl and difluoromethoxy groups enhance its lipophilicity and stability, allowing for better cell membrane penetration and interaction with target proteins.

Target Interactions

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and proliferation.
  • Histone Deacetylase (HDAC) Inhibition : The presence of fluorinated groups may enhance its ability to inhibit HDACs, which are involved in the regulation of gene expression.

Biological Activity Evaluation

Research has demonstrated varying degrees of biological activity for this compound in different assays:

Assay Type Target IC50 Value Notes
Kinase InhibitionJAK2/310 µMModerate inhibition observed .
HDAC InhibitionClass IIa HDACs5 µMSignificant inhibition noted .
Antiparasitic ActivityPlasmodium falciparum0.262 µMEffective against malaria parasite .

Case Studies

  • In Vivo Studies : In a rat model, oral administration of the compound at a dosage of 10 mg/kg resulted in a significant reduction in tumor growth by approximately 42% . This suggests potential applications in oncology.
  • Cell Line Studies : In vitro assays showed that the compound exhibits moderate cytotoxicity against various cancer cell lines, with a notable selectivity for certain types over others.
  • Mechanistic Studies : NMR spectroscopy has been utilized to explore the interaction between the compound and its targets, providing insights into the binding affinities and potential conformational changes upon binding .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine, and what are their mechanistic considerations?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

  • Trifluoromethylation : Utilizing CuCF₃ or halogen exchange reactions to introduce the CF₃ group at position 5 (supported by trifluoromethylation methods in and ) .
  • Chlorination/Functionalization : Electrophilic substitution or cross-coupling reactions to attach the phenyl group at position 3 (analogous to methods in ).
  • Difluoromethoxy Introduction : Nucleophilic substitution (e.g., using difluoromethoxide) at position 2, requiring careful control of reaction conditions to avoid competing pathways .
    • Mechanistic Insights : Regioselectivity is influenced by electron-withdrawing groups (e.g., CF₃), which activate specific positions for substitution. Computational modeling (DFT) can predict reactivity patterns .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies CF₃ and difluoromethoxy groups via distinct chemical shifts (δ ~ -60 to -70 ppm for CF₃; δ ~ -80 ppm for OCF₂) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and coupling patterns confirm substitution positions. DEPT-135 highlights quaternary carbons .
  • FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
    • Cross-Validation : Compare experimental data with simulated spectra from computational tools (e.g., Gaussian) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results during structural elucidation?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for high-resolution crystallographic refinement to resolve atomic positions ( highlights SHELX’s robustness) .
  • Data Reconciliation : If bond lengths from X-ray diffraction conflict with NMR-derived torsion angles, perform Hirshfeld surface analysis to assess intermolecular interactions (as in ) .
  • Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility not captured in static crystal structures .

Q. What strategies optimize regioselectivity during the introduction of difluoromethoxy groups in pyridine derivatives?

  • Methodological Answer :

  • Directing Groups : Install temporary protecting groups (e.g., Boc) at position 3 to steer electrophilic substitution toward position 2 (analogous to methods in ) .
  • Catalytic Systems : Use Pd-catalyzed C-O coupling with difluoromethoxide sources under mild conditions (e.g., 50°C, DMF) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of OCF₂⁻, improving yield ( notes solvent optimization in industrial analogs).

Q. How do electronic effects of substituents (CF₃, OCF₂H, phenyl) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • CF₃ Group : Strong electron-withdrawing effect deactivates the pyridine ring, requiring Pd/Xantphos catalysts for Suzuki-Miyaura couplings ( references similar systems) .
  • Steric Considerations : The phenyl group at position 3 may hinder access to position 4; mitigate using bulky ligands (e.g., SPhos).
  • Computational Modeling : DFT calculations predict charge distribution and reactive sites (e.g., Fukui indices) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine under acidic conditions?

  • Methodological Answer :

  • Controlled Studies : Replicate conditions from literature (e.g., pH 2–6, 25–80°C) and monitor degradation via LC-MS.
  • Mechanistic Probes : Use ¹⁸O labeling (for OCF₂H) to track hydrolysis pathways ( employed isotopic analysis for related compounds) .
  • Theoretical Insights : Calculate hydrolysis activation energies using DFT to identify vulnerable bonds .

Comparative Analysis Table

Synthetic Step Key Challenges Optimization Strategies References
TrifluoromethylationCompeting halogen retentionUse CuCF₃ in DMF at 100°C
Difluoromethoxy AdditionLow regioselectivityPd/Xantphos catalysis, solvent screening (DMSO)
Crystallographic RefinementDiscrepancies in bond lengthsSHELXL refinement with TWINAB commands

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.